3-(Bromomethyl)-2,2-dimethylpyrrolidinehydrobromide
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Overview
Description
3-(Bromomethyl)-2,2-dimethylpyrrolidinehydrobromide is a chemical compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a bromomethyl group attached to a pyrrolidine ring, which is further substituted with two methyl groups. The hydrobromide salt form enhances its solubility in water, making it useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,2-dimethylpyrrolidinehydrobromide typically involves the bromination of 2,2-dimethylpyrrolidine. One common method includes the reaction of 2,2-dimethylpyrrolidine with bromine in the presence of a solvent like carbon tetrachloride. The reaction is carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of hydrobromic acid as a brominating agent in the presence of a suitable solvent like xylene can facilitate the large-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2,2-dimethylpyrrolidinehydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or bromides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether are common reducing agents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include brominated oxides.
Reduction: Products include methyl-substituted pyrrolidines.
Scientific Research Applications
3-(Bromomethyl)-2,2-dimethylpyrrolidinehydrobromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of drugs that target specific receptors or enzymes.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-2,2-dimethylpyrrolidinehydrobromide involves its interaction with nucleophiles due to the presence of the bromomethyl group. This group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
- 3-(Bromomethyl)pyrrolidinehydrobromide
- 2,2-Dimethylpyrrolidine
- 3-(Chloromethyl)-2,2-dimethylpyrrolidinehydrobromide
Uniqueness
3-(Bromomethyl)-2,2-dimethylpyrrolidinehydrobromide is unique due to the presence of both the bromomethyl group and the dimethyl substitution on the pyrrolidine ring. This combination imparts specific reactivity and solubility properties that are advantageous in various chemical reactions and applications .
Properties
IUPAC Name |
3-(bromomethyl)-2,2-dimethylpyrrolidine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrN.BrH/c1-7(2)6(5-8)3-4-9-7;/h6,9H,3-5H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTQISMYAMMQLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1)CBr)C.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Br2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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